N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a naphthalene ring attached to a thiadiazole ring, which is further substituted with a 2-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with naphthalene-1-carboxylic acid under appropriate reaction conditions .
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiviral and antibacterial agent. It has been studied for its ability to inhibit the growth of various pathogens.
Medicine: Research has indicated that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interfere with bacterial and viral pathways, including the inhibition of key enzymes and disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a thiadiazole ring but has different substituents, leading to variations in its biological activity.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: This compound has a similar naphthalene-carboxamide structure but differs in its functional groups, affecting its chemical properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-11-4-3-9-15(16)18-22-23-19(25-18)21-17(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLGGNVWFAOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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